4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-pyrimidinamine
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Overview
Description
4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-pyrimidinamine is a chemical compound with the molecular formula C17H14ClN3O It is known for its unique structure, which includes a pyrimidine ring substituted with a phenyl group and a chlorobenzyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-pyrimidinamine typically involves the following steps:
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Formation of the Chlorobenzyl Ether: : The initial step involves the reaction of 4-chlorobenzyl alcohol with a suitable phenol derivative under basic conditions to form the chlorobenzyl ether. This reaction is often carried out using a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
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Coupling with Pyrimidine: : The chlorobenzyl ether is then coupled with a pyrimidine derivative through a nucleophilic substitution reaction. This step may require the use of a palladium catalyst and a ligand to facilitate the coupling reaction. Commonly used conditions include the use of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3) in a solvent like toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-pyrimidinamine can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
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Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
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Substitution: : The compound can participate in nucleophilic substitution reactions, where the chlorobenzyl group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-pyrimidinamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: Explored for its potential as a drug candidate due to its unique structure and biological activities. It may be used in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials. It may be used in the development of new polymers, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of 4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-pyrimidinamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.
The exact molecular targets and pathways involved depend on the specific biological activity being investigated.
Comparison with Similar Compounds
4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-pyrimidinamine can be compared with other similar compounds, such as:
4-{2-[(4-Methylbenzyl)oxy]phenyl}-2-pyrimidinamine: Similar structure but with a methyl group instead of a chlorine atom. This compound may have different biological activities and properties.
4-{2-[(4-Fluorobenzyl)oxy]phenyl}-2-pyrimidinamine: Contains a fluorine atom instead of chlorine. The presence of fluorine may affect the compound’s reactivity and biological activity.
4-{2-[(4-Bromobenzyl)oxy]phenyl}-2-pyrimidinamine: Bromine substitution may lead to different chemical and biological properties compared to the chlorine-substituted compound.
Biological Activity
4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-pyrimidinamine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula: C15H14ClN3O
- Molecular Weight: 311.77 g/mol
- CAS Number: 439109-60-1
The compound features a pyrimidinamine core substituted with a chlorobenzyl ether, which may influence its biological interactions.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been studied for its ability to inhibit cell proliferation in various cancer cell lines, including:
- Breast Cancer
- Leukemia
- Lung Cancer
A study demonstrated that derivatives of this compound showed selective growth inhibition against human breast cancer cell lines through modulation of specific signaling pathways, such as apoptosis and cell cycle regulation .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The compound can inhibit enzymes involved in cancer progression, such as kinases and phosphatases.
- Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways crucial for tumor growth and survival.
- Gene Expression Regulation: The compound has been shown to affect the expression of genes involved in apoptosis and proliferation .
Comparative Analysis
To understand the efficacy of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
4-{2-[(4-Methylbenzyl)oxy]phenyl}-2-pyrimidinamine | Similar structure with methyl substitution | Varies in potency against cancer cells |
4-{2-[(4-Fluorobenzyl)oxy]phenyl}-2-pyrimidinamine | Fluorine substitution | Potentially different reactivity and activity |
4-{2-[(4-Bromobenzyl)oxy]phenyl}-2-pyrimidinamine | Bromine substitution | Different chemical properties affecting biological activity |
Study 1: Inhibition of Dihydrofolate Reductase (DHFR)
In a notable study, the compound was evaluated as a potential inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. The findings indicated that it could effectively reduce DHFR activity, leading to decreased proliferation in cancer cells .
Study 2: Apoptosis Induction in Leukemia Cells
Another investigation focused on the induction of apoptosis in leukemia cell lines. The results showed that treatment with this compound led to increased caspase activation, confirming its role as an apoptosis inducer .
Properties
IUPAC Name |
4-[2-[(4-chlorophenyl)methoxy]phenyl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O/c18-13-7-5-12(6-8-13)11-22-16-4-2-1-3-14(16)15-9-10-20-17(19)21-15/h1-10H,11H2,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHWYIVYKCHVQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NC=C2)N)OCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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